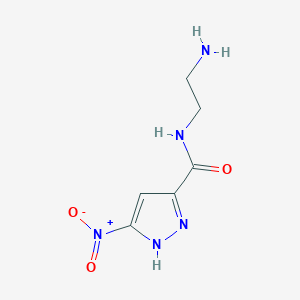

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c7-1-2-8-6(12)4-3-5(10-9-4)11(13)14/h3H,1-2,7H2,(H,8,12)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEHNLFFMIYUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry. The synthesis is dissected into two primary stages: the formation of the core intermediate, 5-nitro-1H-pyrazole-3-carboxylic acid, and its subsequent amide coupling with a protected form of ethylenediamine, followed by deprotection. This document elucidates the chemical rationale behind each synthetic step, offers detailed experimental protocols, and presents the necessary characterization data. The content is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including but not limited to antimalarial, antibacterial, antioxidant, and anti-inflammatory properties, making this synthetic guide relevant to a broad spectrum of drug discovery programs.[1]

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The target molecule, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS No. 1159989-44-2), is a functionalized pyrazole derivative with potential applications as a pharmaceutical intermediate.[2] The presence of a nitro group, a carboxamide linker, and a primary amine offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries in drug discovery campaigns. This guide will detail a logical and efficient synthetic route to this compound, emphasizing safe laboratory practices and robust analytical characterization.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond. This leads to two key precursors: 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine. To avoid undesired side reactions, such as polymerization, a protection strategy for one of the amino groups of ethylenediamine is prudent. N-Fmoc-ethylenediamine is a suitable choice for this purpose, as the Fmoc protecting group is readily removed under mild basic conditions.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway

The proposed synthetic pathway is a two-step process commencing with the commercially available 5-nitro-1H-pyrazole-3-carboxylic acid.

Caption: Proposed synthetic pathway.

Part 1: Synthesis of the Pyrazole Core: 5-nitro-1H-pyrazole-3-carboxylic acid

While 5-nitro-1H-pyrazole-3-carboxylic acid is commercially available, understanding its synthesis provides deeper insight into pyrazole chemistry. A common route involves the cyclization of a diketone with hydrazine, followed by nitration. For the purpose of this guide, we will begin with the commercially available starting material.

Table 1: Properties of 5-nitro-1H-pyrazole-3-carboxylic acid

| Property | Value |

| CAS Number | 198348-89-9 |

| Molecular Formula | C4H3N3O4 |

| Molecular Weight | 157.08 g/mol |

| Purity | >95% |

Part 2: Amide Coupling and Deprotection

Step 1: Synthesis of N-(2-(Fmoc-amino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide

The first step involves the coupling of 5-nitro-1H-pyrazole-3-carboxylic acid with N-Fmoc-ethylenediamine. The use of standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) is a well-established method for efficient amide bond formation.[3] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

Experimental Protocol:

-

To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HOBt (1.2 eq) and EDC-HCl (1.2 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

N-Fmoc-ethylenediamine (1.0 eq) and DIPEA (2.5 eq) are then added.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with water and cold diethyl ether to afford the crude product.

-

Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

The final step is the removal of the Fmoc protecting group to liberate the primary amine. This is typically achieved by treatment with a solution of piperidine in DMF.[3]

Experimental Protocol:

-

The purified N-(2-(Fmoc-amino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide (1.0 eq) is dissolved in a 20% solution of piperidine in DMF.

-

The reaction is stirred at room temperature for 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the product.

-

The solid is collected by vacuum filtration and washed with diethyl ether to yield the final product, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.

Table 2: Summary of Reagents and Expected Yields

| Step | Reactants | Reagents | Solvent | Expected Yield |

| 1 | 5-nitro-1H-pyrazole-3-carboxylic acid, N-Fmoc-ethylenediamine | EDC, HOBt, DIPEA | DMF | 70-85% |

| 2 | N-(2-(Fmoc-amino)ethyl)-5-nitro-1H-pyrazole-3-carboxamide | Piperidine | DMF | 85-95% |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

5-nitro-1H-pyrazole-3-carboxylic acid: Handle with care. Nitro compounds can be sensitive to shock and heat.

-

EDC and HOBt: These are potent sensitizers and should be handled with appropriate personal protective equipment (PPE).

-

DIPEA and Piperidine: These are corrosive and volatile bases. Work in a well-ventilated fume hood and wear appropriate PPE.

-

DMF: This is a skin and respiratory irritant. Handle in a fume hood.

Conclusion

This guide outlines a robust and efficient two-step synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. The use of a protecting group strategy for the ethylenediamine moiety ensures a clean and high-yielding reaction. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The resulting compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel kinase inhibitors and other targeted therapies.[4][5]

References

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. Available at: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. Available at: [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. Available at: [Link]

-

Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC - NIH. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available at: [Link]

-

Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines? | ResearchGate. Available at: [Link]

-

Buy 5-nitro-1H-pyrazole-3-carboxylic acid | Boron Molecular. Available at: [Link]

-

Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available at: [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. Available at: [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" chemical properties

An In-Depth Technical Guide to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide: Properties, Synthesis, and Research Applications

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its versatile nature, arising from its unique electronic properties and ability to act as a bioisostere for other aromatic systems, has led to its incorporation into drugs with antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The introduction of a nitro group onto this scaffold further modulates its electronic profile, often enhancing its biological activity or serving as a synthetic handle for further functionalization.[5]

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a specialized derivative poised for application in drug discovery and chemical biology. As a bifunctional molecule featuring a reactive primary amine and a nitro-substituted pyrazole carboxamide core, it serves as a valuable intermediate for the synthesis of more complex molecular architectures.[6] This document, intended for researchers, chemists, and drug development professionals, will detail the compound's core chemical properties, propose a robust synthetic pathway, discuss its potential biological context, and provide essential handling information.

Core Chemical Identity

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is identified by a unique set of chemical descriptors that define its structure and ensure its unambiguous identification in a research or regulatory context.

| Identifier | Value | Source |

| IUPAC Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | [6] |

| CAS Number | 1159989-44-2 | [6] |

| PubChem CID | 135646602 | [6] |

| Molecular Formula | C₆H₈N₆O₃ | Calculated |

| Molecular Weight | 212.17 g/mol | Calculated |

| SMILES | NCCNC(=O)c1cc(=O)n[nH]1 | [6] |

Caption: 2D structure of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.

Physicochemical & Structural Analysis

While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from its constituent functional groups and data on analogous structures.

| Property | Inferred Value / Analysis | Rationale |

| Physical State | Likely a solid at room temperature. | Similar nitro-pyrazole structures are crystalline solids. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water and nonpolar solvents. | The presence of multiple hydrogen bond donors (amines, amide) and acceptors (nitro, amide, pyrazole nitrogens) suggests polarity. The ethylenediamine tail enhances aqueous solubility compared to the parent carboxylic acid. |

| pKa | The primary amine (pKa ~9-10) will be protonated at physiological pH. The pyrazole N-H is weakly acidic (pKa ~14), while the amide N-H is generally not considered acidic. | Standard pKa values for aliphatic amines and pyrazole rings. |

| Stability | Stable under normal laboratory conditions. | Pyrazole rings are aromatic and generally stable. However, like many nitroaromatic compounds, it should be kept away from strong reducing agents and excessive heat.[7] |

The molecule's structure is a composite of key pharmacophores. The 5-nitro-pyrazole core acts as a rigid, electron-deficient aromatic system. The carboxamide linker provides a hydrogen bond donor/acceptor site, crucial for molecular recognition. The terminal aminoethyl group offers a key nucleophilic site for covalent modification, making this compound an ideal building block for fragment-based drug design or the synthesis of targeted libraries.

Caption: Relationship between molecular structure and chemical properties.

Proposed Synthetic Pathway: Amide Coupling

The most direct and logical synthesis for N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide involves the coupling of its two primary fragments: 5-nitro-1H-pyrazole-3-carboxylic acid and ethylenediamine. This is a standard procedure in medicinal chemistry, often employed for constructing pyrazole carboxamide libraries.[8][9]

Causality in Experimental Design:

-

Starting Materials: 5-Nitro-1H-pyrazole-3-carboxylic acid serves as the core acid component.[10] Ethylenediamine is used as the amine nucleophile. Using a large excess of ethylenediamine is crucial to prevent the di-acylated side product, where a single ethylenediamine molecule reacts with two molecules of the pyrazole acid.

-

Coupling Agents: The carboxylic acid must be "activated" to react with the amine. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are industry standards. They are efficient, operate under mild conditions, and minimize side reactions.

-

Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the HCl salt often present in coupling reagents and the proton released during amide bond formation, driving the reaction to completion.

-

Solvent: A polar, aprotic solvent like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) is ideal as it readily dissolves the polar starting materials and reagents.

Experimental Protocol: Step-by-Step

-

Preparation: To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent HATU (1.1 eq).

-

Activation: Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the activated ester intermediate.

-

Amine Addition: In a separate flask, dissolve ethylenediamine (10 eq) in anhydrous DMF. Slowly add this solution to the activated acid mixture. The large excess favors the mono-acylated product.

-

Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The excess ethylenediamine and other water-soluble components will remain in the aqueous phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization (Expected)

Full spectral data for this compound would require experimental acquisition. However, based on its structure, the following characteristic signals can be predicted. Chemical suppliers confirm that analytical data from methods like LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[6]

-

¹H NMR:

-

A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the C4-proton on the pyrazole ring.

-

Two triplets in the aliphatic region (δ 2.5-4.0 ppm) for the two inequivalent -CH₂- groups of the ethyl bridge.

-

A broad singlet for the amide N-H proton.

-

Broad signals for the pyrazole N-H and the primary amine -NH₂ protons, which may exchange with D₂O.

-

-

¹³C NMR:

-

Signals for the three distinct pyrazole ring carbons. The carbon bearing the nitro group (C5) would be significantly downfield.

-

A signal for the amide carbonyl carbon (C=O) around 160-170 ppm.

-

Signals for the two aliphatic carbons of the ethyl bridge.

-

-

IR Spectroscopy:

-

N-H stretching vibrations (amine, amide, pyrazole) in the range of 3200-3500 cm⁻¹.

-

A strong C=O stretch (amide I band) around 1650-1680 cm⁻¹.

-

Asymmetric and symmetric N=O stretching vibrations for the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[11]

-

-

Mass Spectrometry (MS): An ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.17.

Biological & Pharmacological Context

The true value of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide lies in its potential as a precursor for biologically active molecules. The pyrazole carboxamide scaffold is a "privileged structure" in drug discovery.

-

Kinase Inhibition: Many pyrazole carboxamides are potent kinase inhibitors. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide have been synthesized as powerful inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[8][9] The aminoethyl group on the title compound provides a perfect attachment point for introducing fragments designed to bind to the deep hydrophobic pockets of kinase active sites.

-

Antimicrobial Activity: Nitro-substituted heterocycles are well-known antimicrobial agents.[5] The nitro group can be enzymatically reduced within microbial cells to generate radical species that are cytotoxic.[5] Therefore, this compound could serve as a starting point for developing novel antibiotics or antifungal agents.[1]

-

General Agrochemical & Pharmaceutical Applications: Pyrazole carboxamides are widely used in agriculture as fungicides and insecticides.[12] The structural motifs present in N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide are relevant to the development of new crop protection agents and other pharmaceutical products.[6][12]

Caption: Potential applications derived from the core chemical scaffold.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier before use.[6] However, based on data for structurally related nitro-pyrazoles, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

-

Handling: Avoid contact with skin and eyes.[7] May cause skin and eye irritation.[7][14] Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[7][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames.[7]

Conclusion

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are sparse, its chemical nature can be reliably inferred from its structure. Its synthesis is achievable through standard amide coupling protocols, and its bifunctional nature—a nucleophilic amine for derivatization and a biologically relevant nitro-pyrazole core—makes it a valuable building block. Researchers can leverage this compound to construct novel libraries of kinase inhibitors, antimicrobial agents, and other potential therapeutics, building upon the well-established pharmacological importance of the pyrazole carboxamide scaffold.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Review. Available from: [Link]

-

AFG Bioscience LLC. Safety Data Sheet for 3-Nitro-1H-pyrazole. Available from: [Link]

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. Available from: [Link]

-

Shaikh, R., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 7(3). Available from: [Link]

-

Covestro. Safety Data Sheet for a related chemical. Available from: [Link]

-

Pavec, J., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][14]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6296. Available from: [Link]

-

Wang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(3), 1084. Available from: [Link]

-

Request PDF. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

-

PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Gürsoy, E., & Karali, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5360. Available from: [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3591. Available from: [Link]

-

Gürsoy, E., & Karali, N. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5360. Available from: [Link]

-

Zhang, Y., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available from: [Link]

-

PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. CID 118415313. National Center for Biotechnology Information. Available from: [Link]

-

Wang, Z., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Wang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(3), 1084. Available from: [Link]

-

Tsys, E. A., et al. Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. N-(2-Aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide [synhet.com]

- 7. fishersci.com [fishersci.com]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 10. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. afgsci.com [afgsci.com]

- 14. fishersci.com [fishersci.com]

"N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel compound, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. Drawing upon the extensive literature on the biological activities of pyrazole derivatives, we hypothesize that this compound primarily functions as a kinase inhibitor, with a potential focus on Cyclin-Dependent Kinases (CDKs). This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating this hypothesis. We present a series of detailed, field-proven experimental protocols, from initial in vitro kinase profiling to cell-based assays for target engagement and functional outcomes. The causality behind each experimental choice is explained to ensure a self-validating system of investigation. Our objective is to furnish a scientifically rigorous, in-depth resource that not only outlines a potential mechanism of action but also provides the practical means to validate it.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] Its derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation and oncology.[5][6][7] In the realm of cancer therapeutics, pyrazole-containing molecules have shown remarkable efficacy by targeting key components of cell signaling and proliferation pathways.[6][8]

Numerous studies have highlighted that pyrazole carboxamide derivatives, in particular, are potent inhibitors of various protein kinases.[5][6][8] These enzymes play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. The introduction of a nitro group onto the pyrazole ring has been shown to enhance the biological potency of these compounds, potentially through modifying their electronic properties or through bioreductive activation in the hypoxic tumor microenvironment.[9][10]

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a novel entity that combines these key structural features: the pyrazole-3-carboxamide core, a 5-nitro substituent, and an N-(2-aminoethyl) side chain. While direct studies on this specific molecule are not yet prevalent in the public domain, its structure strongly suggests a mechanism of action centered on kinase inhibition. This guide will, therefore, focus on the hypothesis that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide exerts its anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.

Hypothesized Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Our primary hypothesis is that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide functions as an inhibitor of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle.[8]

Rationale for the Hypothesis:

-

The Pyrazole-Carboxamide Core: This scaffold is a well-established "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole ring and the adjacent amide group can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase ATP-binding pocket.

-

The 5-Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the pyrazole ring, potentially enhancing its binding affinity to the target kinase.

-

The N-(2-aminoethyl) Side Chain: This flexible, positively chargeable side chain can extend into the solvent-exposed region of the ATP-binding pocket or interact with negatively charged residues, further anchoring the inhibitor and contributing to its potency and selectivity.

Inhibition of CDKs, such as CDK2, would disrupt the G1/S and S phase transitions of the cell cycle, leading to an arrest in cell proliferation. Prolonged cell cycle arrest can subsequently trigger apoptosis, providing a dual mechanism for eliminating cancer cells.

Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Validation Strategy

A multi-phased approach is essential to rigorously test our hypothesis. This strategy begins with broad, in vitro screening to identify the primary molecular targets and progresses to cell-based assays to confirm target engagement and elucidate the functional consequences.

Caption: Phased experimental workflow for mechanism validation.

Detailed Experimental Protocols

Phase 1: In Vitro Kinase Inhibition Profiling

Objective: To identify the primary kinase targets of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and quantify its inhibitory potency.

Protocol 1: Broad-Spectrum Kinase Panel Assay

-

Rationale: A broad panel screen (e.g., Eurofins DiscoverX KINOMEscan™ or similar) is the most efficient method to survey a large portion of the human kinome and identify initial hits without bias. This approach provides a comprehensive view of the compound's selectivity.

-

Methodology:

-

Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

-

Submit the compound for screening against a panel of at least 400 human kinases at a fixed concentration (typically 1 µM or 10 µM).

-

The assay typically measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.

-

Results are usually reported as percent inhibition relative to a DMSO control.

-

-

Data Analysis: Identify all kinases that are inhibited by >90%. These are considered primary hits. Also, note any kinases inhibited by 50-90% as potential secondary targets.

Protocol 2: IC50 Determination for Candidate Kinases

-

Rationale: Once primary hits are identified (e.g., CDK2/Cyclin E), it is crucial to determine the concentration at which the compound inhibits 50% of the kinase activity (IC50). This provides a quantitative measure of potency.

-

Methodology (Example for CDK2/Cyclin E using ADP-Glo™ Assay):

-

Prepare a 2X kinase/substrate solution containing CDK2/Cyclin E enzyme and a suitable substrate (e.g., a histone H1-derived peptide) in kinase reaction buffer.

-

Create a serial dilution of the test compound in kinase buffer (e.g., from 100 µM to 1 nM).

-

Add 5 µL of the compound dilution to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Antiproliferative Activity

Objective: To determine if the compound's in vitro kinase inhibition translates to an antiproliferative effect in cancer cells.

Protocol 3: MTT Proliferation Assay

-

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard method for determining the concentration of a compound that inhibits cell growth by 50% (GI50).

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls. Plot the percentage of growth inhibition against the log[compound concentration] and determine the GI50 value.

Phase 3: Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the compound inhibits the target kinase within the cellular context and induces the expected downstream effect (cell cycle arrest).

Protocol 4: Western Blot for Phospho-Rb

-

Rationale: The Retinoblastoma protein (pRb) is a direct substrate of CDK2. Inhibition of CDK2 should lead to a decrease in the phosphorylation of pRb at specific sites (e.g., Ser807/811). This assay provides direct evidence of target engagement in cells.

-

Methodology:

-

Treat cells with the test compound at concentrations around its GI50 value for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-pRb (Ser807/811) and total pRb. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-pRb to total pRb indicates target engagement.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Rationale: If the compound inhibits CDK2, it should cause cells to arrest in the G1 phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase based on their DNA content.

-

Methodology:

-

Treat cells with the test compound at GI50 concentrations for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Wash the cells and resuspend in PI/RNase staining buffer.

-

Incubate for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis: Gate the cell populations and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population with a concomitant decrease in the S and G2/M populations indicates a G1 arrest.

Phase 4: Elucidation of Cell Death Mechanism

Objective: To determine if the observed antiproliferative effect is due to the induction of apoptosis.

Protocol 6: Annexin V/PI Apoptosis Assay

-

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes.

-

Methodology:

-

Treat cells with the test compound for 48-72 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes in the dark.

-

Analyze immediately by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+). A dose-dependent increase in the apoptotic populations confirms the induction of apoptosis.

Data Interpretation and Expected Outcomes

The successful validation of our hypothesis would yield a cohesive set of data linking in vitro kinase inhibition to a specific cellular phenotype.

Table 1: Hypothetical Quantitative Data Summary

| Assay | Cell Line | Parameter | Expected Value | Interpretation |

| In Vitro Kinase Assay | N/A | IC50 (CDK2/CycE) | < 100 nM | Potent in vitro inhibition of the primary target. |

| MTT Assay | HCT116 | GI50 | < 1 µM | Potent antiproliferative activity in a relevant cancer cell line. |

| Cell Cycle Analysis | HCT116 | % Cells in G1 (24h) | > 70% (at GI50) | Induces a strong G1 phase cell cycle arrest. |

| Annexin V/PI Assay | HCT116 | % Apoptotic Cells (48h) | > 30% (at GI50) | The compound induces significant apoptosis. |

A dose-dependent decrease in pRb phosphorylation, coupled with G1 arrest and subsequent apoptosis, would provide strong, interconnected evidence supporting the proposed mechanism of action.

Conclusion

This guide outlines a scientifically grounded hypothesis for the mechanism of action of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, centered on the inhibition of Cyclin-Dependent Kinases. The provided experimental framework is designed to be a self-validating system, where each phase of the investigation builds upon the last to create a comprehensive and defensible mechanistic story. By following these detailed protocols, researchers can effectively probe the biological activity of this promising compound and determine its potential as a novel anticancer agent. The convergence of potent in vitro kinase inhibition, specific downstream pathway modulation, cell cycle arrest, and induction of apoptosis would constitute a compelling case for its further development.

References

-

Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

Xia, Y., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. Retrieved from [Link]

-

Karimi, Z., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. Retrieved from [Link]

-

Saini, M. S., et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Sahu, J. K., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Pelcman, B., et al. (2015). N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase. PubMed. Retrieved from [Link]

-

Li, G., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Retrieved from [Link]

-

ResearchGate. (2015). N-Substituted pyrazole-3-carboxamides as inhibitors of human 15-lipoxygenase | Request PDF. Retrieved from [Link]

-

Walczak, M. A., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 3. jchr.org [jchr.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Bioactivity of Nitropyrazole Carboxamides: A Technical Guide for Drug Discovery

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this vast chemical space, nitropyrazole carboxamides represent a unique and relatively underexplored subclass. The introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the physicochemical properties and biological functions of the parent molecule. This in-depth technical guide provides a comprehensive overview of the biological activities of nitropyrazole carboxamides, delving into their synthesis, mechanisms of action, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. We will explore their established roles as antimicrobial and anticancer agents, their potential as enzyme inhibitors, and the critical knowledge gaps that present exciting opportunities for future research.

Introduction: The Significance of the Nitropyrazole Carboxamide Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are privileged structures in drug discovery due to their metabolic stability and versatile synthetic accessibility.[1][2] The carboxamide linkage further enhances their drug-like properties by providing a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[3] The strategic incorporation of a nitro group onto the pyrazole ring introduces a powerful modulating element. This functional group can impact the molecule's electronic profile, lipophilicity, and metabolic fate, thereby fine-tuning its biological activity.

Historically, the nitro group has been viewed with caution in drug development due to potential toxicological concerns. However, a growing body of evidence demonstrates that, when appropriately positioned within a molecular scaffold, the nitro group can be a key pharmacophoric feature, contributing to enhanced potency and selectivity.[4] This guide will dissect the available scientific literature to present a holistic view of the biological potential of nitropyrazole carboxamides.

Synthesis of Nitropyrazole Carboxamides: A Chemical Blueprint

The synthesis of nitropyrazole carboxamides typically involves the construction of the nitrated pyrazole core followed by the introduction of the carboxamide functionality. A common strategy employs the nitration of a pyrazole precursor, followed by activation of a carboxylic acid group and subsequent amidation.

One prevalent synthetic route starts with the nitration of a pyrazole-3-carboxylic acid derivative. For instance, 4-nitro-1H-pyrazole-3-carboxylic acid can be synthesized and then coupled with a variety of amines to yield the corresponding carboxamides.[5] The nitro group in these precursors can be retained in the final molecule or, as is often the case, reduced to an amino group to generate further chemical diversity.[5]

The synthesis of nitrated pyrazoles themselves can be achieved through various methods, including direct nitration of the pyrazole ring using nitrating agents like nitric acid in sulfuric acid or acetic anhydride.[6] The regioselectivity of the nitration is a critical consideration and is influenced by the substituents already present on the pyrazole ring.

Experimental Protocol: General Synthesis of Nitropyrazole Carboxamides

-

Nitration of the Pyrazole Ring:

-

To a solution of the starting pyrazole in a suitable solvent (e.g., concentrated sulfuric acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (typically 0-10 °C).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitropyrazole derivative by filtration.

-

Purify the product by recrystallization or column chromatography.

-

-

Activation of the Carboxylic Acid:

-

Suspend the nitropyrazole carboxylic acid in an inert solvent (e.g., dichloromethane or THF).

-

Add a coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt, NHS).

-

Stir the mixture at room temperature for a designated period to form the activated ester.

-

-

Amidation:

-

To the solution of the activated ester, add the desired amine.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted reagents.

-

Purify the final nitropyrazole carboxamide product by column chromatography or recrystallization.

-

Biological Activities of Nitropyrazole Carboxamides

The biological activities of nitropyrazole carboxamides are diverse, with documented efficacy in several key therapeutic areas. The presence and position of the nitro group are often critical determinants of their biological function.

Antimicrobial Activity

Nitropyrazole carboxamides have demonstrated significant potential as antibacterial and antifungal agents. The nitro group in these compounds is often bio-reduced in microbial cells to generate reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.

A notable example is 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, which has shown a broad antibacterial spectrum comparable to nitrofurantoin.[3] This compound was found to be highly effective against experimental bacterial infections in mice, with favorable pharmacokinetic properties, including high concentrations in urine, suggesting its potential for treating urinary tract infections.[3]

Mechanism of Antimicrobial Action (Hypothesized)

The antimicrobial activity of many nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates cytotoxic species that can disrupt cellular processes.

Caption: Hypothesized mechanism of antimicrobial action for nitropyrazole carboxamides.

Anticancer Activity

The pyrazole carboxamide scaffold is a well-established pharmacophore in the development of anticancer agents. While many potent anticancer pyrazole carboxamides are not nitrated, the nitropyrazole core serves as a crucial synthetic precursor for many of these compounds.[5] For instance, the reduction of a nitropyrazole to an aminopyrazole is a key step in the synthesis of potent kinase inhibitors.[5]

However, there is evidence to suggest that nitropyrazole carboxamides themselves can possess anticancer properties. The nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets. Furthermore, the hypoxic environment of many solid tumors can facilitate the bioreductive activation of nitroaromatic compounds, leading to selective tumor cell killing.

Several novel pyrazole-5-carboxamide derivatives have been synthesized and screened for their antiproliferative activity against various cancer cell lines, with some compounds exhibiting strong inhibitory effects.[7] While these specific examples did not always retain the nitro group in the final structure, they highlight the utility of nitropyrazole intermediates in generating libraries of potential anticancer agents.

Table 1: Anticancer Activity of Selected Pyrazole Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8e (a pyrazole-pyrimidine derivative) | MGC-803 | 1.02 ± 0.08 | [7] |

| 3a (a carbothioamide-based pyrazoline) | A549 (Lung) | 13.49 ± 0.17 | [8] |

| 3h (a carbothioamide-based pyrazoline) | A549 (Lung) | 22.54 ± 0.25 | [8] |

Enzyme Inhibition

Pyrazole carboxamides are known to be effective inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[9] The pyrazole ring can act as a hinge-binder, interacting with the ATP-binding site of kinases.

While much of the research on pyrazole carboxamide kinase inhibitors has focused on amino-substituted derivatives, the electronic properties of the nitro group could be exploited to design novel inhibitors with unique binding modes or improved selectivity. The development of 1H-pyrazole-1-carboxamidines as potent inhibitors of nitric oxide synthase (NOS) isoforms demonstrates the potential of modifying the pyrazole core to target specific enzymes.[9]

Experimental Workflow: Kinase Inhibition Assay

Caption: A generalized workflow for assessing the inhibitory activity of nitropyrazole carboxamides against a target kinase.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of nitropyrazole carboxamides is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective compounds.

Key structural features that influence activity include:

-

Position of the Nitro Group: The location of the nitro group on the pyrazole ring can significantly impact the molecule's electronic distribution and steric profile, thereby affecting its binding to a biological target.

-

Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the compound's overall lipophilicity, solubility, and potential for forming hydrogen bonds. Aromatic and heteroaromatic substituents are commonly employed to explore interactions with hydrophobic pockets in target proteins.[10]

-

Other Substituents on the Pyrazole Ring: Additional substituents on the pyrazole ring can further modulate the compound's properties and provide opportunities for vectoral expansion to engage with different regions of a binding site.

A study on pyrazole-4-carboxamide derivatives as antitubercular agents revealed that compounds with electron-donating groups on the aryl amine moiety of the carboxamide displayed noticeable inhibitory activity.[10] This suggests that a delicate balance of electronic effects is crucial for optimal biological function.

Future Directions and Unexplored Frontiers

The field of nitropyrazole carboxamides is ripe with opportunities for further exploration. While their potential as antimicrobial agents is the most clearly defined, their utility in other therapeutic areas, particularly oncology and inflammatory diseases, warrants deeper investigation.

Key areas for future research include:

-

Systematic Exploration of the Nitropyrazole Chemical Space: A comprehensive medicinal chemistry effort to synthesize and screen a diverse library of nitropyrazole carboxamides against a wide range of biological targets is needed.

-

Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to understand how the nitro group contributes to their biological effects. This includes investigating their potential for bioreductive activation and their interactions with specific cellular pathways.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.[4][11]

-

Exploiting the Nitro Group for Targeted Drug Delivery: The potential for the nitro group to be selectively reduced in hypoxic environments could be harnessed to develop tumor-targeted prodrugs.

Conclusion

Nitropyrazole carboxamides represent a fascinating and promising class of bioactive molecules. The strategic incorporation of a nitro group onto the versatile pyrazole carboxamide scaffold offers a powerful tool for modulating biological activity. While their application as antimicrobial agents is supported by compelling evidence, their potential in other therapeutic areas remains largely untapped. This guide has synthesized the current state of knowledge, highlighting both the established activities and the significant opportunities for future research. By embracing a systematic and mechanistically driven approach to the study of nitropyrazole carboxamides, the scientific community can unlock the full therapeutic potential of this enigmatic class of compounds.

References

- Joshi, S. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1190.

- Heifetz, C. L., et al. (1975). New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. Antimicrobial Agents and Chemotherapy, 8(2), 157-165.

- Liu, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889-897.

- Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080.

- Bahuguna, A., et al. (2017). Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Antimicrobial Agents and Chemotherapy, 61(6), e00115-17.

- Prathyusha, J., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2007-2014.

- Garvey, E. P., et al. (1998). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 41(16), 2964-2973.

- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(44), 40043-40061.

- Sharshira, E. M., & Hamada, N. M. (2011).

- Thumar, N. M., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1085-1091.

- Ion, G., et al. (2013). Synthesis of new pyrazole derivatives and their anticancer evaluation. Revue Roumaine de Chimie, 58(4-5), 361-368.

- Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116773.

- Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.

- Al-Hourani, B. J., et al. (2022).

- Sharshira, E. M., & Youssef, M. M. (2012). Synthesis, Antibacterial and Antifungal Activities of Some Pyrazole-1-Carbothioamides and Pyrimidine-2(1H)-Thiones. American Journal of Organic Chemistry, 2(2), 26-31.

- Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073–080.

- Sharshira, E. M., & Hamada, N. M. (2011). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Molecules (Basel, Switzerland), 16(9), 7736–7745.

- da Silva, C. F., et al. (2022). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Pharmaceuticals, 15(10), 1228.

- Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5173.

-

Inotiv. (n.d.). Pulmonary Disease Models. Retrieved from [Link]

-

Ichor Life Sciences. (n.d.). In Vivo Disease Models. Retrieved from [Link]

- Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.

Sources

- 1. mdpi.com [mdpi.com]

- 2. New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. inotiv.com [inotiv.com]

- 11. ichorlifesciences.com [ichorlifesciences.com]

A Technical Guide to the Discovery and Development of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical exploration of a specific, promising subclass: derivatives of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide. We will dissect the rationale behind selecting this scaffold, detailing synthetic strategies, robust biological evaluation protocols, and the critical interpretation of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel therapeutics.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, with pyrazole-containing molecules being particularly prominent.[3][4] The five-membered ring, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and a rich potential for biological interactions. Pyrazole derivatives have demonstrated a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antipyretic activities.[1][3][5]

The core subject of this guide, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , is a strategically designed scaffold. Its key features include:

-

The 5-Nitro Group: The nitro group is a powerful electron-withdrawing moiety that significantly alters the electronic landscape of the pyrazole ring.[6][7] This feature can be critical for enhancing binding affinity to biological targets. Furthermore, the nitro group is a known pharmacophore in various antimicrobial and antiparasitic agents, where it can be bioreduced to cytotoxic radical species within the target organism.[7][8][9]

-

The 3-Carboxamide Linker: The carboxamide group is a stable, planar unit that is an excellent hydrogen bond donor and acceptor, frequently involved in crucial interactions with protein active sites.

-

The N-(2-aminoethyl) Side Chain: This flexible chain provides a critical vector for chemical modification. The terminal primary amine is a versatile functional handle that can be readily derivatized to explore a wide chemical space, enabling the fine-tuning of physicochemical properties (like solubility and lipophilicity) and the optimization of target engagement.

This strategic combination of a bio-active core, a key electronic feature, and a versatile synthetic handle makes this scaffold an exceptional starting point for a drug discovery campaign.

Synthetic Strategy: From Core Synthesis to Derivative Library

The synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and its derivatives is a logical, multi-step process. The overarching strategy involves the initial construction of the core pyrazole ring, followed by functionalization of the side chain.

General Synthetic Workflow

The pathway to generating a library of derivatives follows a clear and logical progression. The initial phase focuses on creating the core molecule, which then serves as a common intermediate for subsequent parallel synthesis or individual modifications.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines the synthesis of the parent compound, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.

Step 1: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid

-

Begin with a suitable precursor, such as ethyl 2,4-dioxopentanoate.[10]

-

Dissolve the precursor in a suitable solvent like ethanol.

-

Add hydrazine hydrate dropwise at room temperature to initiate cyclization, forming the pyrazole ring.

-

The resulting pyrazole ester is then subjected to nitration using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions (0-5°C).

-

Finally, hydrolyze the ester group to the carboxylic acid using aqueous sodium hydroxide, followed by acidification to precipitate the product.

-

Filter, wash with cold water, and dry the resulting 5-nitro-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling

-

Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases, indicating the formation of the acid chloride. Remove the solvent and excess reagent under reduced pressure.

-

In a separate flask, dissolve N-Boc-ethylenediamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0°C.

-

Add the previously prepared acid chloride, dissolved in DCM, dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the final product.

-

Filter and dry the product, N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide , which can be purified further by recrystallization or chromatography.

Biological Evaluation and Structure-Activity Relationship (SAR)

With a robust synthetic route established, the next critical phase is the biological evaluation of the synthesized derivatives to establish a structure-activity relationship (SAR). The choice of assays is dictated by the therapeutic hypothesis for the scaffold. Given the broad activities of pyrazoles, a multi-pronged screening approach is often justified.[1]

Primary Screening Assays

Based on extensive literature precedent, primary screening for this class of compounds should focus on areas where pyrazoles have shown significant promise, such as oncology and infectious diseases.[4][8][11]

-

Anticancer Activity: An initial screen using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines (e.g., MGC-803, MV4-11, HCT-116) is a cost-effective method to identify compounds with cytotoxic or anti-proliferative effects.[4][12][13]

-

Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors.[12] Assays against specific kinases known to be drivers in cancer, such as FLT3 or CDK2/4, can provide direct mechanistic insight.[12]

-

Antiparasitic Activity: The 5-nitro functionality is a strong indicator for potential antiparasitic activity.[8][9] Screening against parasites like Trypanosoma cruzi or Leishmania donovani would be a logical step.[8][9]

Dissecting the Structure-Activity Relationship (SAR)

The goal of derivatization is to understand how structural changes impact biological activity. By systematically modifying the terminal amine of the N-(2-aminoethyl) side chain, we can probe the chemical space around the core scaffold.

Below is a representative table summarizing hypothetical SAR data from an initial anticancer screen.

| Compound ID | Modification (R-group on terminal amine) | Structure | IC₅₀ (µM) vs. MGC-803 Cell Line | Field Insights |

| CORE-01 | -H | R-NH₂ | 15.2 | Baseline activity of the primary amine. |

| DERIV-02 | -C(O)CH₃ (Acetyl) | R-NH-C(O)CH₃ | 8.5 | Neutral amide improves activity, suggesting a hydrogen bond acceptor is tolerated. |

| DERIV-03 | -CH₂Ph (Benzyl) | R-NH-CH₂Ph | 2.1 | Introduction of a bulky, lipophilic group significantly enhances potency. This points to a hydrophobic pocket in the target's binding site. |

| DERIV-04 | -C(O)Ph (Benzoyl) | R-NH-C(O)Ph | 0.95 | Combining lipophilicity with H-bond accepting capability (amide) yields the most potent compound. The rigid structure may improve binding conformation. |

| DERIV-05 | -SO₂Ph (Benzenesulfonyl) | R-NH-SO₂Ph | 25.8 | The sulfonamide is detrimental to activity, possibly due to steric hindrance or unfavorable electronic properties of the sulfonyl group. |

Causality Behind the SAR: The data suggest that the target protein possesses a binding pocket that can accommodate a bulky, hydrophobic substituent like a phenyl ring. The dramatic increase in potency from CORE-01 to DERIV-03 and DERIV-04 strongly supports this hypothesis.[12] The superior activity of the benzamide (DERIV-04 ) over the benzylamine (DERIV-03 ) indicates that the carbonyl oxygen may be forming a critical hydrogen bond, further anchoring the inhibitor in the active site.

Potential Mechanisms of Action

Understanding the mechanism of action is paramount for advancing a compound toward clinical development. For N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide derivatives showing anticancer activity, a primary hypothesis would be the inhibition of protein kinases.

Many small-molecule kinase inhibitors bind in the ATP pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that drive cell proliferation and survival.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS 1159989-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide, a molecule belonging to the pharmacologically significant class of pyrazole carboxamides. While specific research on this compound is emerging, this document synthesizes available data with established knowledge of the broader pyrazole carboxamide scaffold. We will explore its chemical properties, postulate a synthetic route, and provide detailed, field-proven protocols for its biological evaluation. Furthermore, we will discuss a potential mechanism of action by examining its role as a putative kinase inhibitor within relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecules for therapeutic applications.

Introduction: The Promise of a Scaffold

N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide is a distinct chemical entity identified by the CAS number 1159989-44-2. It belongs to the pyrazole carboxamide class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] Pyrazole derivatives have been successfully developed into drugs for a range of diseases, showcasing their versatility and favorable pharmacological properties.[2] The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid and tunable framework for interacting with biological targets. The carboxamide linkage is a common feature in many enzyme inhibitors, often participating in crucial hydrogen bonding interactions within the active site. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and potential biological activity. The 2-aminoethyl side chain introduces a basic and flexible moiety that can be critical for target engagement and pharmacokinetic properties.

While extensive studies on N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide are not yet widely published, its structural features strongly suggest its potential as a bioactive molecule, likely as an enzyme inhibitor. This guide will, therefore, leverage the wealth of information on related pyrazole carboxamides to provide a robust framework for its investigation.

Chemical and Physical Properties

Below is a summary of the known properties of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.

| Property | Value | Source |

| CAS Number | 1159989-44-2 | SynHet[3] |

| IUPAC Name | N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | SynHet[3] |

| Molecular Formula | C₆H₉N₅O₃ | AK Scientific[4] |

| Molecular Weight | 199.17 g/mol | AK Scientific[4] |

| Canonical SMILES | C1=C(C(=O)NCC N)N=C(N1)[O-] | PubChem |

| Purity | Typically >95% | AK Scientific[4] |

| Appearance | Likely a solid at room temperature | Inferred |

The Pyrazole Carboxamide Scaffold in Medicinal Chemistry: A Legacy of Activity

The pyrazole carboxamide core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities. Understanding this context is crucial for appreciating the potential of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide.

-

Anticancer Activity: Many pyrazole carboxamides have been developed as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5] For instance, derivatives have shown significant activity against acute myeloid leukemia (AML) by targeting Fms-like tyrosine kinase 3 (FLT3).[5]

-

Anti-Inflammatory Properties: This class of compounds has also been investigated for its anti-inflammatory effects.[2]

-

Antimicrobial and Antifungal Activity: Researchers have synthesized novel pyrazole carboxamide derivatives and demonstrated their potential as antimicrobial and antitubercular agents.[1][6]

-

Other Therapeutic Areas: The versatility of the pyrazole carboxamide scaffold has led to its exploration in various other therapeutic areas, including as carbonic anhydrase inhibitors and for the treatment of neurodegenerative diseases.[7][8]

The diverse biological activities of this scaffold underscore the high probability that N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide possesses valuable pharmacological properties worthy of investigation.

Postulated Synthesis Workflow

A plausible and efficient synthesis of N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide can be envisioned through a standard two-step process involving the formation of the pyrazole carboxylic acid core followed by an amidation reaction.[9]

Caption: Postulated two-step synthesis of the target compound.

Step-by-Step Methodology:

-